molecular formula C19H16N2O5 B2809558 Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate CAS No. 955631-44-4

Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate

Cat. No.: B2809558
CAS No.: 955631-44-4
M. Wt: 352.346
InChI Key: XQCZZGWYKHGHCH-UHFFFAOYSA-N
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Description

Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate is a synthetic oxazole derivative of significant interest in medicinal chemistry and anticancer research. Oxazole-based compounds are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities and relatively low cytotoxicity . This compound is specifically designed for research applications and is not intended for diagnostic or therapeutic use. Oxazole derivatives have demonstrated substantial potential as antimitotic agents in oncological research. They often function by inhibiting tubulin polymerization, a critical process for cell division, thereby disrupting microtubule formation and leading to cell cycle arrest and apoptosis . The structural motif of a 4-methoxyphenyl-substituted oxazole is frequently explored in the design of cis-constrained combretastatin A-4 (CA-4) analogues, which are potent inhibitors of cancer cell proliferation . The presence of the methoxybenzoate group in this compound may further influence its electronic properties and binding affinity to biological targets, which is a key consideration in structure-activity relationship (SAR) studies . Researchers can utilize this chemical for investigating new mechanisms of action, synthesizing novel derivatives, or as a building block in the development of potential pharmacophores. Its applications extend to various fields, including cell biology, chemical biology, and preclinical drug discovery. This product is strictly labeled "For Research Use Only" and must not be used for personal, medicinal, or veterinary purposes.

Properties

IUPAC Name

methyl 4-[[5-(4-methoxyphenyl)-1,3-oxazole-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-24-15-9-5-12(6-10-15)16-11-20-18(26-16)17(22)21-14-7-3-13(4-8-14)19(23)25-2/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZZGWYKHGHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the oxazole ring.

    Amidation: The carboxylic acid group on the oxazole ring is converted to an amide by reacting with an amine.

    Esterification: The final step involves the esterification of the benzoic acid moiety to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The ester and amide bonds can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.

    Biology: The compound has shown potential biological activity, making it a candidate for further investigation in biological assays and studies.

    Medicine: Due to its structural features, it may be explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism by which Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring and the methoxyphenyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be grouped based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with key compounds from the evidence:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Substituents/Functional Groups Key Properties/Findings Reference
Target Compound Benzoate-oxazole 4-Methoxyphenyl (oxazole); carboxamide linkage High aromaticity; potential for π-π interactions; methoxy group enhances solubility. N/A
C6 (Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate) Quinoline-piperazine 4-Methoxyphenyl (quinoline); piperazine linker Demonstrated crystallinity (yellow solid); characterized via ¹H NMR and HRMS.
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Oxadiazole-sulfonamide 4-Methoxyphenyl (oxadiazole); sulfonamide group Antifungal activity tested; solubilized with DMSO/Pluronic F-125.
Compound 5l (Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate) Triazine 4-Methoxyphenoxy; bromo-formylphenyl Synthesized via triazine coupling; potential for halogen-mediated reactivity.
Methyl 5-(N-benzyl-4-fluorophenylsulfonamido)-2-hydroxybenzoate Benzoate-sulfonamide Fluorophenylsulfonamide; hydroxy group 90% yield; characterized by ¹H/¹³C NMR; used in dual MCL-1/BCL inhibitors.

Key Structural and Functional Insights

Heterocyclic Core Variations: The oxazole core in the target compound contrasts with quinoline (C6), oxadiazole (LMM5), and triazine (5l) cores in analogs. Quinoline derivatives (e.g., C6) exhibit extended conjugation, which may enhance UV absorption properties compared to oxazole-based structures .

Substituent Effects :

  • The 4-methoxyphenyl group is a common substituent in the target compound, LMM5, and 5l. This group improves solubility due to its electron-donating methoxy moiety, but in LMM5, it is attached to an oxadiazole ring, which may confer rigidity compared to the oxazole-carboxamide linkage in the target compound .
  • Halogenated analogs (e.g., C2 with bromine, C3 with chlorine) in show reduced solubility but increased stability, suggesting that the target compound’s methoxy group offers a balance between solubility and metabolic stability .

Functional Group Contributions: The carboxamide bridge in the target compound is structurally distinct from the sulfonamide in LMM5 or the piperazine linker in C4. Ester vs. Acid Groups: The methyl ester in the target compound and C6 contrasts with carboxylic acid derivatives (e.g., saponified products in ). Esters are typically more cell-permeable but require hydrolysis for activation in prodrug strategies .

Biological Activity

Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazole ring, a methoxyphenyl group, and a benzoate moiety. Its chemical structure can be represented as follows:

  • Chemical Formula: C17_{17}H16_{16}N2_{2}O4_{4}
  • CAS Number: 955631-44-4

The presence of the oxazole ring is significant as it is known to contribute to various biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazole ring and methoxyphenyl group are believed to facilitate binding to proteins or enzymes, potentially inhibiting their activity or modulating their function. This mechanism warrants further investigation to elucidate the precise pathways involved.

Antimicrobial Properties

Research indicates that derivatives of the oxazole class, including this compound, may exhibit antimicrobial activity. A study on 5-(4-methoxyphenyl)-oxazole derivatives demonstrated their inhibitory effects on the growth of Caenorhabditis elegans, suggesting potential applications in controlling nematode populations .

Synthesis and Evaluation

A detailed investigation into the synthesis of this compound highlights its preparation through several chemical reactions, including cyclization, amidation, and esterification.

Step Description
Formation of OxazoleCyclization of appropriate precursors under specific conditions.
Introduction of GroupSubstitution reaction introducing the methoxyphenyl group.
AmidationConversion of carboxylic acid to amide using amines.
EsterificationEsterification of benzoic acid moiety to form methyl ester.

Comparative Analysis with Similar Compounds

This compound can be compared with other compounds like 5-(4-methoxyphenyl)oxazole and 4-methoxyphenyl-1H-indole. These comparisons reveal distinct biological activities attributed to their unique structural features.

Compound Key Features Biological Activity
Methyl 4-(5-(4-methoxyphenyl)oxazole...)Contains oxazole and methoxyphenyl groupsPotential antimicrobial and anticancer effects
5-(4-Methoxyphenyl)oxazoleLacks benzoate moietyInhibitory effects on C. elegans hatch
4-Methoxyphenyl-1H-indoleIndole instead of oxazoleVaries; requires specific studies

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